Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1704488-75-4
VCID: VC7481943
InChI: InChI=1S/C20H28N4O4S/c1-13(21-19(26)27-20(2,3)4)18(25)24-8-5-6-14(11-24)10-16-22-17(23-28-16)15-7-9-29-12-15/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H,21,26)
SMILES: CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)NC(=O)OC(C)(C)C
Molecular Formula: C20H28N4O4S
Molecular Weight: 420.53

Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate

CAS No.: 1704488-75-4

Cat. No.: VC7481943

Molecular Formula: C20H28N4O4S

Molecular Weight: 420.53

* For research use only. Not for human or veterinary use.

Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate - 1704488-75-4

Specification

CAS No. 1704488-75-4
Molecular Formula C20H28N4O4S
Molecular Weight 420.53
IUPAC Name tert-butyl N-[1-oxo-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-2-yl]carbamate
Standard InChI InChI=1S/C20H28N4O4S/c1-13(21-19(26)27-20(2,3)4)18(25)24-8-5-6-14(11-24)10-16-22-17(23-28-16)15-7-9-29-12-15/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H,21,26)
Standard InChI Key QGDXIPXOHJNHPM-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture comprises four key domains:

  • Tert-butyl carbamate group: Serves as a protective group for amines, enhancing stability and modulating solubility .

  • Piperidine ring: A six-membered nitrogen-containing heterocycle contributing to conformational rigidity and potential membrane permeability .

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • Thiophene moiety: A sulfur-containing aromatic ring that enhances π-π stacking interactions and electron-rich binding .

Table 1: Molecular Properties of Tert-Butyl (1-Oxo-1-(3-((3-(Thiophen-3-Yl)-1,2,4-Oxadiazol-5-Yl)Methyl)Piperidin-1-Yl)Propan-2-Yl)Carbamate

PropertyValue
CAS Number1704488-75-4
Molecular FormulaC20H28N4O4S\text{C}_{20}\text{H}_{28}\text{N}_{4}\text{O}_{4}\text{S}
Molecular Weight420.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthetic Pathways and Methodologies

Carbamate Formation Strategies

The tert-butyl carbamate group is typically introduced via alkoxycarbonylation reactions. Key methods from the literature include:

  • Mixed Carbonate Reagents: Activated carbonates like p-nitrophenyl chloroformate (PNPCOCl) or N,N′-disuccinimidyl carbonate (DSC) react with amines under mild conditions to form carbamates . For example, DSC facilitates high-yielding reactions with sterically hindered alcohols or amines, making it suitable for synthesizing tertiary carbamates .

  • Pd-Catalyzed Carbonylation: A palladium-catalyzed approach using organoazides, carbon monoxide, and alcohols generates carbamates via isocyanate intermediates, avoiding toxic phosgene .

Table 2: Representative Carbamate Synthesis Routes

MethodReagentsYield (%)Key Advantage
DSC-MediatedAmine + DSC + Alcohol75–90Mild conditions, broad scope
PdCl₂-CatalyzedOrganoazide + CO + Alcohol60–85Phosgene-free, scalable

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is synthesized via cyclization between a nitrile oxide and an amidoxime. For this compound, the thiophene-substituted oxadiazole likely forms through:

  • Reaction of 3-thiophenecarbonitrile oxide with a substituted amidoxime.

  • Cyclization under thermal or catalytic conditions .

Physicochemical and Pharmacokinetic Considerations

Metabolic Stability

Carbamates generally exhibit resistance to esterase-mediated hydrolysis compared to esters. The tert-butyl group further shields the carbamate from enzymatic degradation, prolonging half-life .

CompoundTarget PathogenMIC (μg/mL)Key Feature
Analog (Compound 20)MRSA, VRE4–8Biofilm eradication
This CompoundHypotheticalPendingOxadiazole-thiophene synergy

Enzyme Inhibition

The piperidine and carbamate groups suggest potential as a protease or kinase inhibitor. Carbamates often act as transition-state analogs in enzymatic reactions .

Research Gaps and Future Directions

  • Synthetic Optimization: Scalable routes using DSC or Pd-catalyzed methods require validation.

  • Biological Screening: Antibacterial, antifungal, and enzyme inhibition assays are needed.

  • Pharmacokinetic Profiling: In vivo studies on bioavailability and half-life would clarify therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator